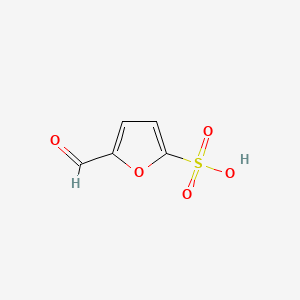

2-Formylfuran-5-sulfonate

Description

Contextualization of Furan (B31954) Chemistry within Contemporary Organic Synthesis and Materials Science

Furan, a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are cornerstones of modern organic synthesis. numberanalytics.comnumberanalytics.com Their significance stems from their versatile reactivity and their presence in numerous natural products. numberanalytics.comacs.org The furan ring's unique electronic structure, characterized by high electron density, makes it susceptible to a variety of chemical transformations, including electrophilic substitution and cycloaddition reactions. numberanalytics.comacs.org This reactivity allows for the construction of complex molecular architectures, making furans valuable building blocks for pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

In materials science, furan derivatives are utilized in the creation of innovative polymers and resins. numberanalytics.comnumberanalytics.com For instance, polymers derived from furans can exhibit high thermal stability and chemical resistance. numberanalytics.com The growing emphasis on sustainable chemistry has further elevated the importance of furans, as many key furan-based platform chemicals, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), can be derived from renewable biomass sources. fiveable.meresearchgate.net This focus on bio-based materials is driving research into furan-containing polymers for applications in organic electronics, biofuels, and biodegradable plastics. numberanalytics.comnumberanalytics.comnih.gov

Rationale for Scholarly Investigation of 2-Formylfuran-5-sulfonate as a Platform Chemical and Functional Moiety

The scientific community's interest in this compound is rooted in its potential as both a versatile platform chemical and a functional moiety. As a derivative of furan, it inherits the reactive characteristics of the furan ring, while the addition of the formyl (an aldehyde) and sulfonate groups introduces new functionalities. The aldehyde group is a key functional group in organic synthesis, readily participating in a wide range of reactions to form new carbon-carbon bonds. The sulfonate group, on the other hand, imparts water solubility and can act as a leaving group or a directing group in various chemical reactions.

This unique combination of functional groups makes this compound a promising candidate for the synthesis of novel surfactants. umn.eduresearchgate.net Traditional surfactants are often petroleum-based, and there is a significant push towards developing renewable and more effective alternatives. umn.edunih.gov Research has shown that furan-based surfactants can exhibit superior performance, particularly in hard water conditions, when compared to their conventional counterparts. nih.govacs.org The tunable nature of the furan structure allows for the synthesis of surfactants with specific, desired properties. umn.eduacs.org

Furthermore, the dual functionality of this compound makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. The ability to derive such platform chemicals from biomass adds to their appeal from a green chemistry perspective. arabjchem.orgmdpi.com

Scope and Methodological Framework of the Academic Research Outline for Furan-Based Sulfonates

Academic investigation into furan-based sulfonates like this compound typically follows a structured methodological framework. This framework begins with the synthesis of the target molecule, often exploring various catalytic and reaction conditions to optimize yield and purity. rsc.org Common synthetic routes for furan derivatives include cyclization reactions of dicarbonyl compounds and metal-catalyzed coupling reactions. numberanalytics.com

Once synthesized, a crucial step involves the detailed characterization of the compound's chemical and physical properties. This includes determining its molecular structure, molecular weight, and spectroscopic data.

A significant portion of the research focuses on exploring the reactivity of the furan-based sulfonate. This involves subjecting the compound to various chemical transformations to understand how the different functional groups influence its behavior. For example, the reactivity of the aldehyde group can be investigated through condensation and oxidation reactions, while the sulfonate group's role can be explored in substitution and coupling reactions.

Finally, the potential applications of the synthesized compounds are evaluated. In the case of this compound, this would involve assessing its performance as a surfactant, its utility as a building block in the synthesis of other valuable chemicals, or its potential for incorporation into novel materials. researchgate.netnih.gov This comprehensive approach, from synthesis to application, is essential for fully understanding and harnessing the potential of new furan-based sulfonates.

Structure

2D Structure

3D Structure

Properties

CAS No. |

64373-51-9 |

|---|---|

Molecular Formula |

C5H4O5S |

Molecular Weight |

176.15 g/mol |

IUPAC Name |

5-formylfuran-2-sulfonic acid |

InChI |

InChI=1S/C5H4O5S/c6-3-4-1-2-5(10-4)11(7,8)9/h1-3H,(H,7,8,9) |

InChI Key |

URIMPWMBVPNFDM-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=C1)S(=O)(=O)O)C=O |

Canonical SMILES |

C1=C(OC(=C1)S(=O)(=O)O)C=O |

Synonyms |

2-formylfuran-5-sulfonate |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Formylfuran 5 Sulfonate

Conventional Synthetic Strategies for Furan-5-sulfonate Functionalization

Conventional methods for synthesizing furan-5-sulfonates, including 2-formylfuran-5-sulfonate, have historically relied on multi-step processes starting from accessible furan (B31954) precursors and employing regioselective functionalization techniques.

Multi-Step Synthesis from Readily Available Furan Precursors

The synthesis of this compound and its analogs typically begins with readily available furan compounds. ontosight.ai A general approach involves a sequence of reactions to introduce the desired functional groups onto the furan ring. ontosight.ai For instance, the synthesis can start from furan or furfural (B47365), followed by formylation and sulfonation steps. ontosight.ai This multi-step nature allows for the controlled construction of the target molecule, although it can sometimes involve protecting groups to prevent unwanted side reactions, adding to the complexity of the synthesis.

One common strategy in the synthesis of substituted furans is the Paal-Knorr furan synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org Modifications of this and other classical methods, like the Feist-Benary furan synthesis, have been adapted to produce a variety of furan derivatives. organic-chemistry.org These foundational methods provide a basis for accessing the core furan structure, which can then be further functionalized. For example, a multi-step synthesis might involve the acylation of a furan precursor, followed by sulfonation to yield the desired furan-sulfonate. umn.eduacs.org

Regioselective Functionalization of Furan Scaffolds via Electrophilic or Nucleophilic Routes

Achieving the correct placement of functional groups on the furan ring, known as regioselectivity, is a critical aspect of synthesizing compounds like this compound. The inherent reactivity of the furan ring allows for both electrophilic and nucleophilic substitution reactions.

Electrophilic aromatic substitution is a common method for introducing substituents onto the furan ring. The sulfonation of furan derivatives, for instance, can be achieved using reagents like sulfur trioxide-pyridine complexes. nih.gov The position of substitution is directed by the existing groups on the furan ring.

Conversely, nucleophilic reactions can also be employed. For example, the formyl group of this compound can undergo nucleophilic attack, allowing for further modifications of the molecule. ontosight.ai The development of regioselective methods is crucial for efficiently producing the desired isomer and avoiding the formation of unwanted byproducts. rsc.org Recent advances have focused on developing highly regioselective catalytic methods, such as rhodium(III)-catalyzed C-H activation/annulation, to synthesize polysubstituted furans with precise control over the substitution pattern. researchgate.net Similarly, cobalt(II)-based metalloradical catalysis has been shown to produce polyfunctionalized furans with complete regioselectivity. nih.govorganic-chemistry.org

Advancements in Sustainable and Catalytic Synthesis of Furan-Sulfonate Derivatives

In recent years, there has been a significant shift towards developing more sustainable and efficient methods for synthesizing furan-sulfonate derivatives, driven by the principles of green chemistry and the power of catalysis.

Green Chemistry Principles Applied to the Synthesis of Sulfonated Furan Derivatives

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. royalsocietypublishing.org In the context of synthesizing sulfonated furan derivatives, this involves using renewable feedstocks, employing safer solvents, and designing more energy-efficient reactions. royalsocietypublishing.orgacs.org

Furanic compounds themselves can be derived from biomass, making them a renewable alternative to petroleum-based starting materials. frontiersin.orgnih.gov For example, 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from carbohydrates, can be a precursor for various furan derivatives. researchgate.net The synthesis of oleo-furan sulfonates, a class of bio-based surfactants, exemplifies this approach by combining biomass-derived furans with fatty acids from natural oils. umn.eduacs.org

Efforts are also being made to replace hazardous reagents and solvents. royalsocietypublishing.org The use of solid acid catalysts, for instance, can eliminate the need for corrosive liquid acids. rsc.org Furthermore, developing synthetic routes that are more atom-economical, meaning more of the atoms from the reactants are incorporated into the final product, is a key goal. acs.org

The following table summarizes some green chemistry approaches in the synthesis of furan derivatives:

| Green Chemistry Principle | Application in Furan Derivative Synthesis | Reference |

| Use of Renewable Feedstocks | Synthesis from biomass-derived furans and carbohydrates. | frontiersin.org, nih.gov |

| Safer Solvents and Auxiliaries | Use of ionic liquids and avoidance of toxic organic solvents. | royalsocietypublishing.org |

| Design for Energy Efficiency | Use of microwave irradiation and milder reaction conditions. | royalsocietypublishing.org |

| Use of Catalysis | Employing solid acid catalysts and organocatalysts to improve efficiency and reduce waste. | rsc.org, researchgate.net |

Transition Metal-Catalyzed and Organocatalyzed Transformations in Synthesis

Catalysis plays a pivotal role in the modern synthesis of furan derivatives, offering pathways with higher efficiency, selectivity, and sustainability. nih.govresearchgate.net Both transition metal catalysts and organocatalysts have been successfully employed in the functionalization of furan rings.

Transition Metal Catalysis: Transition metals like palladium, rhodium, and cobalt are effective catalysts for a variety of transformations leading to substituted furans. researchgate.netnih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, for example, are widely used to form new carbon-carbon bonds on the furan ring. researchgate.netmdpi.com Rhodium catalysts have been shown to enable the regioselective synthesis of highly substituted furans through C-H functionalization. researchgate.net Cobalt-catalyzed metalloradical cyclization offers a route to polyfunctionalized furans with excellent regioselectivity and functional group tolerance. nih.govorganic-chemistry.org

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. researchgate.net For the synthesis of furan derivatives, organocatalysts like 5-sulfosalicylic acid have been used to promote multicomponent reactions, leading to highly functionalized products in high yields under mild conditions. researchgate.net Organocatalytic methods have also been developed for the asymmetric synthesis of sulfonyl-substituted furans, providing access to chiral molecules. researchgate.net

The table below provides examples of catalytic systems used in furan synthesis:

| Catalyst Type | Example Catalyst | Transformation | Reference |

| Transition Metal | Palladium | Cross-coupling reactions | researchgate.net, mdpi.com |

| Transition Metal | Rhodium(III) | Regioselective C-H activation/annulation | researchgate.net |

| Transition Metal | Cobalt(II) | Metalloradical cyclization | nih.gov, organic-chemistry.org |

| Organocatalyst | 5-Sulfosalicylic acid | Multicomponent synthesis of furan-2(5H)-ones | researchgate.net |

| Organocatalyst | t-Bu-P4 | Thiolation for perfluorophenylsulfide synthesis | rsc.org |

Continuous Flow Chemistry and Microreactor Applications for Scalable Synthesis

Continuous flow chemistry, often performed in microreactors, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. researchgate.netmdpi.comresearchgate.net These benefits are particularly relevant for the synthesis of fine chemicals like this compound.

Microreactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. mdpi.com The small dimensions of the reactor channels can also enable reactions that are difficult or hazardous to perform on a larger scale in batch reactors. researchgate.net For instance, electrochemical syntheses, including the anodic methoxylation of furan, have been successfully carried out in microreactors. researchgate.net

The numbering-up or scaling-out of microreactors, where multiple microreactor units are operated in parallel, allows for the production of larger quantities of material while maintaining the advantages of microscale processing. mdpi.com This approach has been demonstrated for the scalable synthesis of drug scaffolds and holds promise for the industrial production of furan derivatives. The application of flow chemistry can lead to more efficient and scalable synthetic routes for compounds like this compound and its derivatives. dntb.gov.ua

Stereochemical and Regiochemical Control in this compound Synthesis

The synthesis of this compound, an achiral molecule, does not necessitate stereochemical control. The furan ring is planar, and the molecule lacks stereocenters. Consequently, the synthetic focus lies entirely on regiochemical control—the precise placement of the formyl and sulfonate functional groups at the C2 and C5 positions of the furan ring, respectively.

Achieving the desired 2,5-disubstitution pattern with high regioselectivity is the principal challenge. The synthetic strategy often relies on starting materials that already possess the furan scaffold, with subsequent functionalization guided by the inherent reactivity of the ring and the directing effects of its substituents.

A common precursor for many furan derivatives is 5-hydroxymethylfurfural (HMF), a platform chemical derivable from biomass. The synthesis of this compound can be envisioned from HMF through a sequence of oxidation and sulfonation reactions. The oxidation of HMF is a stepwise process that can yield intermediates such as 2,5-diformylfuran (DFF) or 5-formylfuran-2-carboxylic acid (FFCA), demonstrating that functional group manipulation at the C2 and C5 positions is well-established. acs.org The synthesis of the target molecule requires the selective oxidation of the hydroxymethyl group to an aldehyde and the introduction of a sulfonic acid group onto the ring.

Direct sulfonation of an aromatic ring is a classic electrophilic aromatic substitution reaction. In the context of a furan ring, the regiochemical outcome is dictated by the electronic properties of the existing substituents. The furan ring is an electron-rich heterocycle, prone to electrophilic attack.

Starting from 2-Furaldehyde: If 2-furaldehyde (furfural) is used as the starting material, the formyl group at the C2 position acts as a deactivating, meta-directing group. However, in the highly activated furan system, substitution tends to occur at the electron-rich C5 position. The sulfonation of 2-furaldehyde would thus be expected to yield the desired 2-formyl-5-furansulfonic acid. Various sulfonating agents, such as sulfur trioxide or silica (B1680970) sulfuric acid, can be employed for the sulfonation of aromatic compounds. researchgate.netgoogle.com

Starting from HMF: An alternative pathway involves the sulfonation of HMF's hydroxyl group to form a sulfonate ester, a reaction that can proceed readily. google.com However, this yields a different compound, (5-formylfuran-2-yl)methyl sulfonate, not the target sulfonic acid where the sulfur is directly bonded to the furan ring. Therefore, direct ring sulfonation remains the key step for achieving the desired C-S bond.

The table below outlines the key considerations for regiochemical control in the synthesis.

| Parameter | Influence on Regiochemical Control | Research Findings |

| Starting Material | The initial substitution pattern dictates the position of subsequent functionalization. | Precursors like 2-furaldehyde or HMF provide a furan ring with a substituent at the C2 or C5 position, predisposing the molecule for 2,5-disubstitution. |

| Directing Effects | The electronic nature of the substituent at C2 (e.g., -CHO) governs the position of the incoming electrophile (e.g., -SO3H). | The aldehyde group (-CHO) is deactivating, which can make sulfonation more controllable, with a strong preference for substitution at the C5 position in the furan ring system. |

| Reaction Conditions | Temperature, catalyst, and the choice of sulfonating agent can influence selectivity and prevent side reactions or degradation. | The use of sulfur trioxide in excess is a traditional method, but modern approaches may use milder reagents like silica sulfuric acid to improve chemoselectivity and yield. researchgate.netgoogle.com |

Ultimately, the regiochemical integrity of this compound is a direct consequence of the principles of electrophilic substitution on a substituted furan ring, where the C5 position is highly activated for substitution when the C2 position is occupied.

Advanced Separation and Purification Methodologies for Synthetic Intermediates and Products in Research

The isolation and purification of this compound and its synthetic intermediates from complex reaction mixtures are critical for obtaining a product of high purity. Given the compound's dual functionality—a polar, ionic sulfonic acid group and an aldehyde group on a furan core—a combination of advanced separation techniques is often required.

Chromatographic Methods: Chromatography is a cornerstone for the purification of furan derivatives and sulfonated compounds. google.com

Ion-Exchange Chromatography (IEC): This is a particularly powerful technique for purifying this compound. The negatively charged sulfonate group allows the molecule to bind strongly to an anion-exchange resin, while neutral impurities (like unreacted starting materials) or cationic species are washed away. The desired product can then be eluted by changing the pH or increasing the salt concentration of the mobile phase. This method is highly effective for separating aromatic sulfonates. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis and purification of furan derivatives. nih.gov For a sulfonated compound, reversed-phase HPLC can be employed, often with a C18 column. nih.gov To improve peak shape and retention of the highly polar sulfonic acid, ion-pair chromatography is a suitable approach. This involves adding a counter-ion to the mobile phase to form a neutral ion pair with the sulfonate, which can then be separated effectively on a standard reversed-phase column. acs.org

Gas Chromatography (GC): While the non-volatile nature of this compound prevents its direct analysis by GC, this technique is invaluable for analyzing and purifying volatile intermediates or byproducts, such as precursor furan derivatives. mdpi.com

Extraction and Adsorption Techniques:

Solid Phase Extraction (SPE): SPE is a robust method for sample cleanup, pre-concentration, and purification of furan derivatives from dilute solutions or complex matrices. nih.gov Different sorbent materials can be used. A reversed-phase sorbent (like C18) can retain the furan portion of the molecule, while an anion-exchange sorbent would specifically target the sulfonate group for strong retention and separation from non-ionic impurities.

Adsorption on Activated Carbon: Activated carbon can be utilized to adsorb furan derivatives from reaction mixtures. google.com A process involving adsorption onto the carbon followed by desorption with a suitable solvent can effectively purify the target compound from other components like carbohydrates or salts. google.com

Membrane-Based Separation:

Cross-Flow Membrane Filtration: This technique is useful for separating components based on molecular size. It can be employed to remove high-molecular-weight polymers or undissolved constituents from process water containing furan derivatives, thereby clarifying the solution before a final purification step like chromatography. fraunhofer.de

The selection of a purification strategy depends on the scale of the synthesis and the nature of the impurities. Often, a multi-step approach combining techniques is necessary to achieve high purity.

The following table summarizes the primary methodologies used for the separation and purification of furan sulfonates and their intermediates.

| Separation Technique | Principle | Application in this compound Purification | Key Advantages |

| Ion-Exchange Chromatography (IEC) | Separation based on charge. The anionic sulfonate group binds to a positively charged stationary phase. | Primary method for isolating the final product from neutral or cationic impurities. acs.org | High selectivity for ionic compounds; high loading capacity. |

| Reversed-Phase HPLC (with Ion-Pairing) | Separation based on polarity. A non-polar stationary phase is used with a polar mobile phase containing a counter-ion. | High-resolution analysis and purification of the final product. acs.org | Excellent resolving power; applicable to a wide range of polarities. |

| Solid Phase Extraction (SPE) | A cartridge-based form of chromatography for sample cleanup, fractionation, and concentration. | Rapid purification of small batches; removal of interfering substances prior to analysis. nih.gov | Fast, uses minimal solvent, versatile sorbent chemistries available. |

| Adsorption (Activated Carbon) | Adsorption of organic molecules onto a high-surface-area carbon material. | Removal of color, byproducts, or the target compound from a reaction mixture. google.com | Cost-effective, high capacity for a range of organic molecules. |

| Cross-Flow Membrane Filtration | Separation based on molecular size using a semi-permeable membrane. | Pre-purification step to remove particulates, polymers, or to concentrate the product stream. fraunhofer.de | Suitable for large-scale processing; operates at ambient temperature. |

Mechanistic Investigations of Chemical Reactivity and Transformations of 2 Formylfuran 5 Sulfonate

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring System

The furan ring in 2-Formylfuran-5-sulfonate is an aromatic heterocycle containing an oxygen atom. ontosight.aicymitquimica.com Its inherent aromatic character is somewhat diminished compared to benzene, which influences its reactivity. The presence of two strong electron-withdrawing groups—the formyl (-CHO) at position 2 and the sulfonate (-SO₃H) at position 5—significantly deactivates the furan ring towards electrophilic aromatic substitution. These groups pull electron density away from the ring, making it less attractive to electrophiles.

Conversely, this electron deficiency can make the furan ring susceptible to nucleophilic attack under certain conditions. While less common than electrophilic substitution for furan itself, the electronic properties of this compound could facilitate such reactions. The reactivity of the furan ring can also be influenced by its participation in π-π stacking interactions. Computational methods, such as Density Functional Theory (DFT), can be employed to analyze the charge distribution and predict the most likely sites for electrophilic or nucleophilic attack.

Reactions Involving the Formyl Group: Condensations, Oxidations, and Reductions

The formyl (aldehyde) group is a highly reactive functional group that serves as a key site for a variety of chemical transformations. ontosight.aicymitquimica.com Its electrophilic carbon atom is susceptible to nucleophilic addition, which is the initial step in many of its characteristic reactions. evitachem.com

Condensation Reactions: The formyl group can undergo condensation reactions with various nucleophiles. For instance, it can react with amines to form imines or with alcohols to yield hemiacetals. evitachem.com It can also participate in aldol (B89426) condensation reactions with other carbonyl compounds, leading to the formation of more complex molecular structures. evitachem.com

Oxidation: The aldehyde functionality can be readily oxidized to a carboxylic acid group. ontosight.aicymitquimica.com This transformation converts this compound into a derivative of 2,5-furandicarboxylic acid (FDCA), a valuable platform chemical. researchgate.net This oxidation is a common reaction for furan-based aldehydes. researchgate.net

Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH). ontosight.aievitachem.com Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can effect this transformation, yielding the corresponding alcohol derivative. evitachem.com

Table 1: Summary of Reactions at the Formyl Group

| Reaction Type | Reagent Type | Product Functional Group |

|---|---|---|

| Condensation | Amines, Alcohols, Carbonyls | Imines, Hemiacetals, Aldol adducts |

| Oxidation | Oxidizing Agents | Carboxylic Acid |

| Reduction | Reducing Agents (e.g., NaBH₄) | Hydroxymethyl (Alcohol) |

Chemical Transformations at the Sulfonate Moiety

The sulfonate group (-SO₃⁻) is the salt form of sulfonic acid and is primarily known for imparting high water solubility to the molecule. ontosight.aicymitquimica.com While often less reactive than the formyl group, it can participate in certain chemical transformations. The synthesis of the parent compound, 5-formylfuran-2-sulfonic acid, involves the sulfonation of a furan derivative. ontosight.ai

The sulfonate group can potentially be involved in nucleophilic substitution reactions, where it acts as a leaving group, although this typically requires harsh conditions. ontosight.ai It can also be utilized in specific coupling reactions, serving as a handle to link the furan core to other molecular fragments. ontosight.ai The presence of the sulfonate is critical for applications where solubility in aqueous media is required, such as in certain catalytic systems or biological studies. umich.edu

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

Understanding the precise pathways of the reactions involving this compound requires detailed mechanistic studies. Kinetic analysis is a powerful tool used to determine the rate of a reaction and identify the rate-determining step. researchgate.net For example, in the oxidation of related furan compounds, kinetic studies have been crucial in proposing plausible reaction pathways. researchgate.net

Spectroscopic probes provide insight into the structural changes occurring during a reaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable for identifying reactants, intermediates, and final products. scirp.org For instance, the disappearance of the aldehyde proton signal in ¹H NMR would confirm the reaction of the formyl group. Computational studies using methods like DFT can complement experimental data by modeling reaction pathways, calculating transition state energies, and predicting spectroscopic properties to validate proposed mechanisms.

Photoinduced and Redox Chemistry of this compound Analogues

The study of analogues of this compound, such as furfural (B47365) and 5-Hydroxymethylfurfural (B1680220) (HMF), provides insight into potential photoinduced and redox reactions. researchgate.netresearchgate.net

Photoinduced Chemistry: Furan derivatives can undergo various photochemical reactions. Radical-mediated processes, sometimes catalyzed by transition metals like palladium under photo-irradiation, can be used to introduce new substituents onto the furan ring of analogues like furfural. researchgate.net

Redox Chemistry: The redox chemistry of furan aldehydes is particularly important in the context of biomass valorization. rsc.org HMF, a key biomass-derived platform molecule, can be selectively oxidized under various catalytic systems. acs.org Depending on the reaction conditions, the oxidation can yield 2,5-diformylfuran (DFF), 5-formyl-2-furancarboxylic acid (FFCA), or 2,5-furandicarboxylic acid (FDCA). researchgate.netresearchgate.net These transformations highlight the accessible redox states of the functional groups on the furan ring. For example, high yields of DFF can be obtained from HMF through aerobic oxidation using specific catalysts, and kinetic studies show that reaction time and temperature can be tuned to maximize selectivity. researchgate.netacs.org

Table 2: Redox Reactions of HMF (an Analogue)

| Reactant | Reaction Type | Product(s) | Catalyst/Conditions |

|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Aerobic Oxidation | 2,5-Diformylfuran (DFF) | ZnFe₁.₆₅Ru₀.₃₅O₄, 110 °C, DMSO |

| 5-Hydroxymethylfurfural (HMF) | Aerobic Oxidation | 2,5-Furandicarboxylic Acid (FDCA) | ZnFe₁.₆₅Ru₀.₃₅O₄, 130 °C, H₂O/DMSO |

| 5-Hydroxymethylfurfural (HMF) | Selective Oxidation | 2,5-Diformylfuran (DFF) | Mo₃Cu₁/NH₂-SBA-15, O₂, 160 °C |

Derivatization Strategies and Analogue Design Based on 2 Formylfuran 5 Sulfonate

Synthesis of Imine and Oxime Derivatives from the Formyl Group

The aldehyde functionality of the formyl group in 2-formylfuran-5-sulfonate is a prime target for derivatization through condensation reactions with primary amino compounds to form imines (Schiff bases) and with hydroxylamine (B1172632) to yield oximes. These reactions are fundamental in organic synthesis for introducing nitrogen-containing moieties.

The formation of imines involves the nucleophilic addition of a primary amine to the carbonyl carbon of the formyl group, followed by the elimination of a water molecule. This reaction is typically catalyzed by acid and is reversible. The general reactivity of formyl groups with amines to form imines is a well-established transformation. evitachem.comnih.gov For instance, the reaction of furfural (B47365) derivatives with amines is a known method for creating imines, which can act as directing groups in further functionalization of the furan (B31954) ring. beilstein-journals.org

Oximes are synthesized by reacting the aldehyde with hydroxylamine or its salts, often in the presence of a base to neutralize the acid released. The synthesis of oximes from furan-based aldehydes is a documented process. For example, furfural can be converted to 2-furfural oxime. core.ac.uk A study on heterostilbene derivatives describes the synthesis of various furan and thiophene (B33073) oximes, highlighting the versatility of this reaction. mdpi.compreprints.org While specific examples starting directly from this compound are not extensively detailed in the provided literature, the general principles of imine and oxime formation are directly applicable.

A relevant example is the synthesis of azomethines from 5-nitro-2-formyl furan with hydrazine (B178648) compounds, which proceeds through the formation of a hydrazone, a type of imine. google.com This indicates the feasibility of similar reactions with this compound.

Table 1: Examples of Imine and Oxime Formation on Furan Scaffolds

| Starting Material | Reagent | Product Type | Reference |

| 5-Nitro-2-formyl furan | Semicarbazide | Semicarbazone (an imine derivative) | google.com |

| 5-Nitro-2-furaldoxime | 1-Aminohydantoin | Hydrazone (an imine derivative) | google.com |

| Furfural | Hydroxylamine | Oxime | core.ac.uk |

| 5-Methylfurfural | N,N-Dimethylhydrazine | Hydrazone | ucl.ac.uk |

| Heterocyclic aldehydes | Hydroxylamine hydrochloride | Oxime | mdpi.compreprints.org |

Exploration of Condensation Reactions with Nitrogenous Reagents (e.g., Amines, Hydrazines)

The electrophilic nature of the formyl group in this compound makes it highly susceptible to condensation reactions with a variety of nitrogenous nucleophiles, including primary and secondary amines, and hydrazines. These reactions are crucial for creating a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Condensation with primary amines leads to the formation of Schiff bases (imines), as discussed in the previous section. The reaction of 2-(5-formylfuran-2-yl)acetic acid with amines to form Schiff bases is a known transformation, highlighting the reactivity of the formyl group on a substituted furan ring.

Reactions with hydrazine and its derivatives (e.g., phenylhydrazine, semicarbazide) yield hydrazones. These reactions are often straightforward and proceed with high yields. A notable example is the preparation of azomethines of 5-nitro-2-formyl furan by reacting it with various hydrazine compounds, such as semicarbazones of other aldehydes or ketones, and aminohydantoins. google.com These reactions are typically performed in a hydrolytic medium, often with a small amount of a strong acid catalyst like sulfuric acid. google.com The reaction of 2-acylcyclohexanones with hydrazines to form tetrahydroindazoles further illustrates the general utility of this condensation reaction. thieme-connect.de

The resulting imine and hydrazone derivatives of this compound introduce new structural diversity and can serve as intermediates for the synthesis of more complex heterocyclic systems.

Table 2: Condensation Reactions of Furan Aldehydes with Nitrogenous Reagents

| Furan Aldehyde Derivative | Nitrogenous Reagent | Product | Reaction Conditions | Reference |

| 5-Nitro-2-furaldoxime | Semicarbazone of an aldehyde/ketone | N-(5-nitro-2-furfurylidene) derivative | Acid catalyst (e.g., H₂SO₄), hydrolytic medium | google.com |

| 5-Nitro-2-furaldoxime | 1-Aminohydantoin | N-(5-nitro-2-furfurylidene)-1-aminohydantoin | Acid catalyst, heating | google.com |

| 5-Nitro-2-furaldoxime | 3-Amino-2-oxazolidone | N-(5-nitro-2-furfurylidene)-3-amino-2-oxazolidone | Acid catalyst, heating | google.com |

| 2-(5-Formylfuran-2-yl)acetic acid | Amines | Schiff Base | Not specified |

Modifications of the Sulfonate Group for Tailored Functionality

The sulfonate group (-SO₃H or its salt) on the furan ring provides another avenue for derivatization, primarily through its conversion to a more reactive sulfonyl chloride (-SO₂Cl) intermediate. This transformation is key to synthesizing sulfonamides, a class of compounds with significant biological activities. frontiersrj.com

The conversion of a sulfonic acid to a sulfonyl chloride can be achieved using reagents like thionyl chloride (SOCl₂). organic-chemistry.orgresearchgate.net Once formed, the sulfonyl chloride readily reacts with primary or secondary amines in the presence of a base to yield the corresponding sulfonamides. frontiersrj.comgoogle.com This two-step process allows for the introduction of a wide variety of substituents via the amine, thereby enabling the fine-tuning of the molecule's properties. A patent on furansulfonic acid derivatives describes the preparation of furansulfonamides from the corresponding sulfonyl chloride by reaction with an amine, often in the presence of a base like triethylamine (B128534) to scavenge the generated acid. google.com

The synthesis of sulfonamides is a well-established field, with numerous methods available for the sulfonylation of amines. organic-chemistry.org These methods can be adapted for the derivatization of 2-formylfuran-5-sulfonyl chloride. The sulfonamide motif is a known bioisostere of amides and carboxylic acids and is found in many clinically used drugs. researchgate.net Therefore, converting the sulfonate group of this compound into a sulfonamide is a promising strategy for developing new therapeutic agents.

Table 3: General Scheme for Sulfonamide Synthesis from a Sulfonic Acid

| Step | Reactant | Reagent | Intermediate/Product | General Reference |

| 1 | R-SO₃H (Sulfonic Acid) | SOCl₂ or other chlorinating agents | R-SO₂Cl (Sulfonyl Chloride) | organic-chemistry.orgresearchgate.net |

| 2 | R-SO₂Cl (Sulfonyl Chloride) | R'R''NH (Primary or Secondary Amine) | R-SO₂NR'R'' (Sulfonamide) | frontiersrj.comgoogle.com |

Development of Multi-Functionalized Furan-Sulfonate Conjugates

The presence of two distinct reactive functional groups on the this compound core allows for the development of multi-functionalized conjugates. By sequentially or concurrently modifying both the formyl and sulfonate groups, or by introducing other functionalities onto the furan ring or its substituents, complex molecules with diverse properties can be constructed.

An example of creating a multi-functionalized furan derivative is the synthesis of methyl 2-(((5-formylfuran-2-yl)methyl)thio)acetate. rsc.org This molecule contains a formyl group, a thioether linkage, and an ester group, showcasing the potential to build complex structures from furan-based starting materials. Although this example does not start with the sulfonate, the principle of incorporating multiple functional groups is transferable.

The development of furan-based conjugated polymers with tunable bandgaps through direct C-H arylation of oligofurans demonstrates another approach to creating complex furan-containing materials. rsc.org This highlights the potential for incorporating the this compound unit into larger polymeric structures.

Furthermore, the synthesis of furan derivatives can be designed to produce valuable intermediates for biofuels and biopolymers, such as 2,5-diformylfuran (DFF). lidsen.com The strategic derivatization of this compound could lead to novel monomers for polymerization or other advanced materials. The synthesis of furan derivatives containing both formyl and carboxylic acid groups has also been reported. researchgate.net

Structure-Property Relationship (SPR) Studies in this compound Derivatives

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to a core scaffold influence the physical, chemical, and biological properties of the resulting derivatives. For this compound, such studies would involve systematically altering the substituents at the formyl and sulfonate positions and evaluating the impact on properties like solubility, reactivity, and biological activity.

While specific SPR studies on this compound derivatives are not extensively detailed in the provided search results, studies on related furan and benzofuran (B130515) derivatives provide valuable insights. For example, a study on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as tubulin polymerization inhibitors revealed that the position of a methoxy (B1213986) group on the benzo[b]furan ring significantly impacts activity. nih.gov Specifically, a methoxy group at the C-6 position resulted in the most potent compound. nih.gov

In another study on benzothieno[3,2-b]furan derivatives as IKKb inhibitors, it was found that an intramolecular non-bonded sulfur-oxygen interaction was crucial for potent inhibitory activity. scispace.com Furthermore, the introduction of alkoxy groups at the 6-position improved metabolic stability while maintaining inhibitory activity. scispace.com

A study on natural furan-carboxylic acid derivatives as potential fungicides demonstrated that peptide-containing derivatives had superior antifungal potency compared to their hydrazide, amide, and ester counterparts. acs.org These examples underscore the importance of systematic structural modifications and subsequent property evaluation to optimize the desired characteristics of furan-based compounds. Such principles are directly applicable to the design and study of novel derivatives of this compound. The biological activity of furan derivatives, in general, has been linked to the specific modifications on the furan ring. ijabbr.com

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Formylfuran-5-sulfonate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration values of the peaks reveal the connectivity of protons. For furan (B31954) derivatives, the protons on the heterocyclic ring typically appear in the aromatic region of the spectrum. The aldehyde proton will exhibit a characteristic downfield shift.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments and their electronic nature. nih.gov The carbonyl carbon of the aldehyde group and the carbon atom attached to the sulfonate group are typically observed at distinct downfield chemical shifts.

While specific spectral data for this compound is not extensively published in readily available literature, analysis of related compounds such as N⁶-((furan-2-yl)methyl)-2′-deoxyadenosine and N²-MFdG provides insights into the expected chemical shifts. oup.com For instance, in a related furan derivative, the furan ring protons can exhibit complex splitting patterns due to coupling with each other. google.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde Proton (-CHO) | 9.5 - 9.7 | 175 - 185 |

| Furan Ring Protons | 6.5 - 7.5 | 110 - 160 |

| Carbonyl Carbon (C=O) | --- | 175 - 185 |

| Furan Ring Carbons | --- | 110 - 160 |

Note: The values in this table are predictions based on the analysis of similar furan-containing compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are particularly useful for analyzing organic molecules like this compound.

ESI-MS is a soft ionization technique that allows for the analysis of polar and thermally labile molecules, making it well-suited for the sulfonated furan derivative. It typically produces a prominent peak corresponding to the molecular ion or a protonated/deprotonated version of it, from which the exact molecular weight can be determined. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy. The exact mass of this compound is 175.97794440 Da. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide valuable structural information. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, the connectivity of the molecule can be pieced together. For this compound, characteristic fragmentation patterns would likely involve the loss of the sulfonate group (SO₃) and the formyl group (CHO).

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uc.edumdpi.com These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. uc.edu For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the stretching vibrations of the key functional groups.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. researchgate.net While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. mdpi.com This often makes it particularly useful for identifying non-polar bonds and symmetric vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Aldehyde) | Stretching | 1680 - 1710 (strong) | 1680 - 1710 (medium) |

| C-H (Aldehyde) | Stretching | 2700 - 2750 and 2800 - 2850 (weak) | Not typically prominent |

| S=O (Sulfonate) | Asymmetric Stretching | ~1250 (strong) | ~1250 (weak) |

| S=O (Sulfonate) | Symmetric Stretching | ~1050 (strong) | ~1050 (strong) |

| C-O-C (Furan) | Asymmetric Stretching | ~1250 | Not typically prominent |

| C=C (Furan) | Stretching | ~1500 - 1600 | ~1500 - 1600 (strong) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. A UV-Vis spectrum is available for this compound. nih.gov The furan ring, being an aromatic system, and the aldehyde group both contain π electrons that can undergo π → π* transitions upon absorption of UV radiation. The presence of the sulfonate group can also influence the absorption maxima.

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. rsc.org While not all molecules are fluorescent, those with rigid, conjugated systems often exhibit this property. The fluorescence properties of this compound have not been extensively reported. However, related furan-containing molecules have been studied for their fluorescent properties, often in the context of developing fluorescent probes. researchgate.net The quantum yield and lifetime of the excited state are key parameters determined by this technique. acs.org

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation (if applicable)

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es If a suitable single crystal of this compound can be grown, this method can provide unambiguous information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. dntb.gov.uascispace.com

The process involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced. This pattern is then used to construct an electron density map of the crystal, from which the positions of the individual atoms can be determined. This technique is considered the gold standard for structural elucidation.

Chromatographic and Electrophoretic Separation Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic and electrophoretic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating components of a mixture. nih.gov For a polar, non-volatile compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method. nih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention time of the compound can be used for its identification and the peak area for its quantification. HPLC coupled with a Diode Array Detector (DAD) can provide UV-Vis spectra of the separated components, aiding in their identification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. eurl-pc.eu Due to the low volatility of the sulfonic acid group, direct analysis of this compound by GC-MS would likely require derivatization to convert the non-volatile sulfonic acid into a more volatile derivative. This technique is highly sensitive and provides both chromatographic separation and mass spectrometric identification of the components.

Computational Chemistry and Theoretical Modeling of 2 Formylfuran 5 Sulfonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure and energetics of organic molecules. For furan (B31954) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), are employed to determine optimized molecular geometries and a suite of quantum chemical parameters. digitaloceanspaces.comunram.ac.id These parameters are crucial for understanding the molecule's reactivity and stability.

Key electronic properties calculated via DFT include:

E_HOMO (Highest Occupied Molecular Orbital Energy): This orbital is associated with the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency for the molecule to act as an electron donor.

E_LUMO (Lowest Unoccupied Molecular Orbital Energy): This orbital relates to the molecule's ability to accept electrons. A lower E_LUMO value suggests a greater capacity to act as an electron acceptor.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Other Reactivity Descriptors: Additional parameters such as absolute hardness (η), softness (σ), electronegativity (χ), and the fraction of electrons transferred (ΔN) can be derived from HOMO and LUMO energies to further quantify the molecule's chemical behavior. unram.ac.iddntb.gov.ua

DFT calculations have been used to study the conformational equilibrium of related molecules like 2-formylfuran, showing that the trans-isomer is more stable than the cis-isomer by a small energy margin. researchgate.net For 2-Formylfuran-5-sulfonate, DFT would be instrumental in determining the preferred orientation of the formyl and sulfonate groups and how their electronic withdrawing/donating characters influence the aromatic furan ring's electron density and reactivity. For instance, studies on the electrooxidation of 5-hydroxymethylfurfural (B1680220) (HMF) use DFT to understand how catalyst surfaces interact with the molecule and facilitate reactions, revealing that factors like the d-band center of a catalyst can optimize the adsorption energy of the furan derivative. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for Furan Derivatives Calculated by DFT

This table illustrates typical parameters obtained from DFT calculations for furan derivatives, which are used in theoretical studies like QSPR modeling. digitaloceanspaces.comunram.ac.id

| Descriptor | Description | Typical Application |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Predicts electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Predicts electron-accepting ability |

| ΔE (Energy Gap) | Difference between E_LUMO and E_HOMO | Indicates chemical reactivity and stability |

| µ (Dipole Moment) | Measure of the net molecular polarity | Influences solubility and intermolecular forces |

| η (Hardness) | Resistance to change in electron distribution | Measures molecular stability |

| σ (Softness) | Reciprocal of hardness | Measures molecular reactivity |

| χ (Electronegativity) | Power of an atom to attract electrons to itself | Describes electron-attracting tendency |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility of a molecule and its non-covalent interactions with its environment, such as solvent molecules or biological macromolecules. arxiv.orgutrgv.edu

For this compound, MD simulations would be particularly valuable for:

Conformational Analysis: Exploring the rotational freedom around the C-C bond connecting the formyl group and the C-S bond of the sulfonate group. This allows for the identification of the most stable and populated conformations in solution.

Solvation Studies: Simulating the compound in an aqueous environment to understand how water molecules arrange around the polar sulfonate and formyl groups. This provides insights into its solubility and the hydration shell structure.

Intermolecular Interactions: In the context of its applications, such as in chelation or as a building block, MD simulations can model the interactions between this compound and other molecules, like metal ions or other monomers. google.com For example, simulations of furan derivatives on surfaces, such as iron for corrosion inhibition studies, use MD to model the adsorption process and determine the binding energy between the inhibitor and the surface. digitaloceanspaces.com

The general procedure involves placing the molecule in a simulation box, often filled with solvent molecules, and running the simulation for a set amount of time (nanoseconds to microseconds) at a constant temperature and pressure. arxiv.orgutrgv.edu Analysis of the resulting trajectory can reveal stable conformations, hydrogen bonding networks, and the dynamics of interaction with surrounding species.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. liverpool.ac.ukfaccts.de Methods like Gauge-Including Atomic Orbital (GIAO) are typically used within a DFT framework to calculate the isotropic magnetic shielding constants for nuclei such as ¹H and ¹³C. liverpool.ac.uk These calculated shieldings are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). liverpool.ac.ukfaccts.de For this compound, predicting the ¹H and ¹³C NMR spectra would help in assigning the peaks observed in experimental spectra, especially for the furan ring protons and carbons, whose chemical shifts are sensitive to the electronic effects of the two substituents.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies is essential for interpreting infrared (IR) and Raman spectra. After performing a geometry optimization using a method like DFT, a frequency calculation is carried out to find the normal modes of vibration. researchgate.net The results provide the wavenumbers and intensities of the vibrational bands. nist.gov It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from anharmonicity and the approximations in the computational method. nist.gov For this compound, these calculations would help assign specific bands to the vibrations of the formyl C=O stretch, the S-O stretches of the sulfonate group, and the various furan ring modes. researchgate.netulisboa.pt

Table 2: Computationally Predicted vs. Experimental Vibrational Frequencies for 2-Formylfuran (2FF)

This table provides an example of how DFT calculations (B3LYP/6-311+G*) are used to predict vibrational frequencies and aid in the assignment of experimental IR and Raman bands for a closely related parent compound, 2-formylfuran. researchgate.net

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C=O Stretch (trans) | 1685 | 1680 |

| C=O Stretch (cis) | 1675 | 1670 |

| Ring Stretch | 1570 | 1565 |

| Ring Stretch | 1475 | 1470 |

| C-H Bend | 1390 | 1385 |

Reaction Mechanism Elucidation and Transition State Characterization via Computational Methods

Computational chemistry is a vital tool for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical transformation. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For reactions involving this compound, computational methods can provide deep mechanistic insights. For instance, in the phenol-sulfuric acid reaction, this compound is a key intermediate formed from hexoses, and it reacts efficiently to form a chromogen. nih.gov DFT calculations could be used to model the condensation reaction between this compound and phenol. The process would involve:

Locating the Transition State (TS): A transition state search algorithm is used to find the first-order saddle point on the potential energy surface that connects the reactants to the products.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation barrier (Ea), which determines the reaction rate.

Verifying the Transition State: A frequency calculation is performed on the TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nist.gov

Studies on related furan derivatives, such as the conversion of 5-hydroxymethylfurfural (HMF), often use DFT to compare different reaction pathways, for example, the direct hydrogenation transfer versus a metal hydride route, by calculating the energies of the respective transition states. rsc.org Similarly, the synthesis of derivatives from 2-formylfuran-5-boronic acid via Suzuki-Miyaura coupling can be modeled to understand the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. acs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. ajchem-a.com These models are extensively used in drug design and materials science to predict the properties of new compounds and to guide the synthesis of molecules with desired characteristics. nih.govrsc.org

For derivatives of this compound, QSAR/QSPR studies can be developed to predict a wide range of properties. The general workflow involves:

Data Set Preparation: A series of furan derivatives with known experimental activities or properties is selected. researchgate.netajchem-a.com

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These can include constitutional, topological, geometric, and quantum chemical descriptors (like those from DFT). unram.ac.idajchem-a.com

Model Development: Statistical techniques such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning methods are used to build a mathematical equation that links the descriptors to the observed activity/property. digitaloceanspaces.comnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model development). ajchem-a.com

QSAR/QSPR studies on furan derivatives have been successfully used to model properties like corrosion inhibition efficiency. digitaloceanspaces.comunram.ac.iddntb.gov.ua In these studies, descriptors such as E_HOMO, E_LUMO, dipole moment, and molecular volume are correlated with the experimentally measured inhibition efficiency to understand the structural requirements for effective corrosion inhibitors. researchgate.net Such models could be applied to a series of this compound derivatives to predict, for example, their efficacy as chelating agents or their reactivity as monomers in polymerization. google.com

Table 3: Common Descriptors Used in QSAR/QSPR Models for Furan Derivatives

This table summarizes key molecular descriptors that have been shown to be important in QSAR/QSPR models for predicting the properties of furan derivatives. unram.ac.idresearchgate.net

| Descriptor Type | Example Descriptors | Property Correlated With | Reference |

| Electronic | E_HOMO, E_LUMO, Energy Gap (ΔE), Dipole Moment (µ) | Corrosion Inhibition, Biological Activity | digitaloceanspaces.comunram.ac.id |

| Structural | Molecular Weight (Mr), Molecular Volume (Vm) | Corrosion Inhibition, Pharmacokinetics | unram.ac.id |

| Physicochemical | Log P (Partition Coefficient) | Bioavailability, Corrosion Inhibition | researchgate.net |

| Topological | Retention Index, Polar Surface Area | COX-2 Inhibition | researchgate.net |

Exploration of Advanced Material Science and Catalytic Research Applications

2-Formylfuran-5-sulfonate as a Precursor in Polymer Science and Engineering

The development of bio-based polymers is a critical step toward a circular economy, reducing reliance on fossil fuels. nih.gov Furan (B31954) derivatives, particularly those derived from 5-hydroxymethylfurfural (B1680220) (HMF), are at the forefront of this effort, serving as key monomers for novel polyesters, polyamides, and other polymers. rsc.orgresearchgate.netgoogle.com

Monomer Synthesis for Bio-based Polymers and Copolymers

This compound is a derivative of HMF, a molecule dubbed the "sleeping giant" of the bio-based platform chemical realm. rsc.orgresearchgate.net The conversion of HMF into various monomers is a cornerstone of renewable polymer chemistry. The oxidation of HMF, for example, leads to 2,5-furandicarboxylic acid (FDCA), the primary building block for poly(ethylene 2,5-furandicarboxylate) (PEF), a bio-based alternative to petroleum-derived poly(ethylene terephthalate) (PET). rsc.orgrsc.orgnih.gov

The synthesis of FDCA from HMF proceeds through several intermediates, including 2,5-diformylfuran (DFF) and 5-formylfuran-2-carboxylic acid (FFCA). rsc.orgacademie-sciences.fr this compound fits within this family of functionalized furanic molecules. While direct polymerization of this compound is not widely documented, its structure is highly relevant. HMF-sulfonate analogs are noted for their stability and utility as precursor materials for a variety of compounds, including polymers. google.com The sulfonate group offers a significant advantage by allowing for the straightforward introduction of new functionalities that are otherwise difficult to achieve. google.com This positions this compound as a potential specialty monomer for creating functional polymers with tailored properties.

| Furan-Based Monomer | Resulting Polymer Type | Potential Application |

| 2,5-Furandicarboxylic acid (FDCA) | Polyesters (e.g., PEF), Polyamides | Packaging (bottles), Textiles, 3D Printing Materials rsc.orgnih.gov |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Polyesters, Polyurethanes | Thermosets, Foams |

| 2,5-Diformylfuran (DFF) | Poly-Schiff bases, Furan-urea resins | Antifungal agents, Functional polymers acs.orglidsen.com |

| This compound | Sulfonated Polyesters/Polyamides | Ion-exchange membranes, Dispersants, Functional coatings |

Cross-linking and Functionalization of Polymeric Materials

Cross-linking transforms linear polymer chains into a robust three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. specialchem.com This process relies on cross-linking agents that can form covalent bonds between adjacent polymer backbones. The bifunctional nature of this compound—possessing both an aldehyde and a sulfonate group—makes it a candidate for both cross-linking and functionalization.

The aldehyde group is highly reactive and can participate in condensation reactions, for instance with hydroxyl or amine groups on a polymer chain, to form a stable cross-linked structure. This is analogous to the use of 2,5-diformylfuran (DFF) in preparing furan-urea resins and other polymers. acs.org

Simultaneously, the sulfonic acid group (–SO3H) can be used to functionalize polymers. Incorporating sulfonate groups into a polymer backbone can dramatically alter its properties, such as increasing its hydrophilicity, introducing ion-exchange capabilities, or improving its ability to act as a dispersant. Research has shown that the covalent coupling of sulfonic groups onto various polymer surfaces is an effective method for functionalization. nih.govcore.ac.uk For example, surface sulfonation of polymers like high-molecular-weight polyethylene (B3416737) (HMWPE) and ethylene-vinyl alcohol co-polymer (EVOH) has been shown to induce the nucleation of apatite, a key component of bone, which is significant for creating biomimetic composites. nih.govcore.ac.uk

Rational Design of Ligands for Homogeneous and Heterogeneous Catalysis

The furan scaffold is a valuable structural motif in the design of ligands for catalysis. The specific functional groups attached to the furan ring dictate the ligand's coordination properties and catalytic activity.

Development of Chiral Catalysts and Auxiliaries (if applicable)

The synthesis of chiral compounds, particularly enantiopure furan derivatives, is of significant interest for producing high-value chemicals. rsc.org While direct application of this compound as a chiral ligand is not extensively documented, the field of asymmetric catalysis involving furan-based scaffolds is active. Researchers have successfully synthesized furan-indole compounds with both axial and central chirality using organocatalysis. nih.govresearchgate.net Furthermore, enantioselective synthesis of furan-containing helicenes has been achieved using gold(I) catalysts with chiral phosphonite ligands. chinesechemsoc.org These examples demonstrate the potential of the furan core in chiral ligand design. The functional handles on this compound could, in principle, be modified with chiral auxiliaries to create novel chiral ligands for asymmetric transformations.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials with vast potential in gas storage, separation, and heterogeneous catalysis. nih.govnih.govusda.gov Their high surface area and tunable pore environments make them ideal platforms for anchoring catalytic sites.

The incorporation of sulfonic acid (–SO3H) groups into these frameworks is a key strategy for creating solid Brønsted acid catalysts. rsc.org Sulfonated MOFs and COFs have shown excellent catalytic activity in various reactions, particularly in the conversion of biomass.

Sulfonated Covalent Organic Frameworks (COFs): The de novo synthesis of sulfonated COFs has been a significant challenge due to the harsh conditions often required. However, researchers have successfully synthesized a sulfonated 2D crystalline COF, named TFP-DABA, by reacting 1,3,5-triformylphloroglucinol with 2,5-diaminobenzenesulfonic acid. researchgate.net This approach directly incorporates the sulfonic acid group into the framework's backbone. This material proved to be a highly efficient solid acid catalyst for converting fructose (B13574) into HMF and DFF, with good chemoselectivity and recyclability. nih.govresearchgate.net The Brønsted acidity provided by the tethered sulfonic acid groups is credited with its excellent catalytic performance. researchgate.net Other sulfonated COFs have also been designed for applications like atmospheric water harvesting and as hosts for mobile cations in electrochemical devices. chemrxiv.orgnih.gov

Sulfonated Metal-Organic Frameworks (MOFs): Post-synthetic modification is a common method to introduce functionality into MOFs. A range of MOFs, such as MIL-101(Cr) and UIO-66(Zr), have been functionalized with sulfonic acid groups. rsc.org These materials act as recyclable solid acid catalysts for the conversion of fructose to HMF, with performance correlating to the density of sulfonic acid sites. rsc.org Sulfonated MOFs have also been used as porous coatings on electrocatalysts to enhance reactions like the reduction of nitrate (B79036) to ammonia (B1221849) by creating a "proton reservoir" near the catalyst surface. nih.gov

| Framework Type | Precursors/Method | Application | Key Finding |

| TFP-DABA COF | 1,3,5-triformylphloroglucinol + 2,5-diaminobenzenesulfonic acid | Solid acid catalysis | High yield (97% HMF, 65% DFF) in fructose conversion. nih.govresearchgate.net |

| MIL-101(Cr)-SO3H | Post-synthetic modification with chlorosulfonic acid | Solid acid catalysis | 90% HMF yield from fructose; catalyst is recyclable. rsc.org |

| SCNF/ZIF-8 Hybrid | In situ growth on sulfonated cellulose (B213188) nanofibrils | Adsorption | Sulfonate groups anchor MOF growth; high adsorption for methylene (B1212753) blue. usda.gov |

| SO3-MOF-808 | Post-synthetic modification of Zr-MOF | Electrocatalysis modifier | Acts as a "proton reservoir" to boost ammonia production efficiency to 87.5%. nih.gov |

Investigation of this compound in Supramolecular Chemistry and Self-Assembly (if applicable)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is a key process in this field, where molecules spontaneously organize into ordered structures. The ability to form hydrogels—water-swollen polymer networks—is a common outcome of directed self-assembly.

Furan derivatives have been utilized in the creation of self-assembling systems and hydrogels. For example, injectable hydrogels have been formed via the Diels-Alder reaction between furan-modified hyaluronic acid and maleimide-functionalized PEG for applications in regenerative medicine and drug delivery. mdpi.comresearchgate.netdiva-portal.org

A more direct application involving a sulfonated furan aldehyde has been demonstrated in the field of constitutional dynamic chemistry. In one study, researchers showed that a guanosine (B1672433) hydrazide derivative could form a stable supramolecular hydrogel. When this system was presented with a mixture of aldehydes, it selectively reacted with the aldehyde that led to the most stable gel. Specifically, the reaction with 1-formyl furan-3-sulfonic acid (a structural isomer of the title compound) yielded a highly viscous gel. The formation of this gel is driven by the self-assembly of the resulting guanosine-acylhydrazone derivative into G-quartet structures. This work illustrates how a molecule like this compound can participate in complex, stimulus-responsive systems where molecular recognition and self-assembly dictate the final structure and properties of the material.

Role as a Synthetic Scaffold for Investigating Bioactive Molecules (non-clinical)

This compound and its closely related analogues, such as (5-formylfuran-2-yl)boronic acid, serve as versatile foundational structures, or scaffolds, in medicinal chemistry for the synthesis and investigation of novel, non-clinical bioactive molecules. The inherent reactivity of the furan ring, combined with the aldehyde (formyl) group and a sulfonate or boronic acid handle, provides chemists with multiple points for chemical modification, allowing for the systematic construction of diverse molecular libraries. ontosight.aimdpi.com The furan core is a common motif in many biologically active natural products, and the functional groups on this scaffold allow for its elaboration into more complex structures with potential therapeutic applications. ontosight.aishareok.org

The primary utility of this scaffold lies in its application in cross-coupling reactions, such as the Suzuki coupling, which enables the formation of carbon-carbon bonds to link the furan ring to other aromatic or heteroaromatic systems. mdpi.comnih.gov The formyl group is also a key functional handle, readily participating in reactions like reductive amination, condensation to form imines or Schiff bases, and oxidation to a carboxylic acid, further expanding the structural diversity of the resulting compounds. ontosight.aievitachem.com These transformations are fundamental in building molecules designed to interact with specific biological targets.

Research has demonstrated the use of this furan scaffold to generate compounds investigated for various non-clinical applications, including potential antiviral and enzyme-inhibiting activities. By modifying the substituents attached to the furan core, researchers can fine-tune the steric and electronic properties of the molecules to optimize their interaction with biological targets.

Detailed Research Findings:

A notable application of this scaffold is in the development of inhibitors for human Sirtuin 2 (SIRT2), a protein implicated in various cellular processes. In one study, (5-formylfuran-2-yl)boronic acid was used as a key starting material. mdpi.com It was first subjected to a Suzuki cross-coupling reaction with various substituted iodobenzenes. mdpi.com The resulting 5-aryl-2-formylfuran intermediates were then converted through a sequence of condensation and reduction reactions into (5-phenylfuran-2-yl)methanamine (B3023609) derivatives. mdpi.com These amines were further reacted to create a series of urea-based compounds, which were then evaluated for their ability to inhibit SIRT2. mdpi.com

Similarly, the scaffold has been employed in the search for antiviral agents. For instance, (5-formylfuran-2-yl)boronic acid was utilized in Suzuki coupling reactions to synthesize aldehyde intermediates for potential human norovirus (HuNoV) polymerase inhibitors. nih.gov These intermediates were created by coupling the boronic acid with various sulfonamides, demonstrating the scaffold's compatibility with different chemical moieties to explore structure-activity relationships. nih.gov

The following table summarizes representative derivatives synthesized using the 5-formylfuran scaffold for non-clinical biological investigation.

Table 1: Derivatives of the 5-Formylfuran Scaffold in Non-Clinical Research

| Derivative Class | Synthetic Approach | Target/Application (Non-clinical) | Key Intermediates | Reference |

|---|---|---|---|---|

| Urea-based Derivatives | Suzuki cross-coupling of (5-formylfuran-2-yl)boronic acid with substituted iodobenzenes, followed by condensation, reduction, and reaction with triphosgene (B27547) and aromatic amines. | SIRT2 Inhibition | (5-Aryl-furan-2-yl)methanamines | mdpi.com |

| Sulfonamide Derivatives | Suzuki coupling of (5-formylfuran-2-yl)boronic acid with bromobenzene-sulfonamides. | Human Norovirus (HuNoV) Polymerase Inhibition | 4-(5-Formylfuran-2-yl)benzenesulfonamides | nih.gov |

These examples highlight the strategic importance of the this compound scaffold and its analogues in generating novel chemical entities for early-stage, non-clinical research, providing a robust platform for discovering molecules with potential biological activities. ontosight.aimdpi.comnih.gov

Investigative Studies in Biological and Bio Inspired Systems Non Clinical Focus

Enzymatic Biotransformations and Metabolic Pathways of Furan-Sulfonate Analogues in vitro

The in vitro metabolism of furan-containing compounds is complex and often involves enzymatic activation to reactive intermediates. While direct metabolic studies on 2-formylfuran-5-sulfonate are not extensively documented, the biotransformation of analogous furan (B31954) derivatives provides significant insight into its potential metabolic fate.

Key enzymatic pathways for furan analogues include: